N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via etherification reactions, often using tetrahydrofuran-3-ol as a reagent.
Attachment of the Nicotinamide Group: The final step involves coupling the nicotinamide group to the intermediate compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide structures.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring.
Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran moiety.
Uniqueness
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its combination of the pyrimidine, tetrahydrofuran, and nicotinamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)21-10-4-8-20-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIDCSUAIXBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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